molecular formula C15H20N2O3 B2914615 1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361641-34-9

1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2914615
CAS No.: 2361641-34-9
M. Wt: 276.336
InChI Key: GQTHZVIUBWLGCT-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including adrenergic, serotonergic, and dopaminergic receptors. These interactions can modulate neurotransmitter release, enzyme activity, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-15(18)17-9-7-16(8-10-17)13-6-5-12(19-2)11-14(13)20-3/h4-6,11H,1,7-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHZVIUBWLGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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